Cas no 82419-34-9 (Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate)

Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate is a fluorinated quinoline derivative with a fused oxazine ring structure, exhibiting potential as an intermediate in pharmaceutical synthesis. Its key advantages include the presence of fluorine atoms, which enhance metabolic stability and binding affinity in target molecules, and the ester moiety, offering versatility for further functionalization. The rigid heterocyclic framework contributes to improved selectivity in biological applications. This compound is particularly valuable in the development of antimicrobial or anticancer agents, where its structural features may optimize pharmacokinetic properties. Careful handling is advised due to its reactive functional groups.
Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate structure
82419-34-9 structure
Product Name:Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate
CAS No:82419-34-9
MF:C15H13F2NO4
MW:309.26483130455
MDL:MFCD00498285
CID:3042840
PubChem ID:3751628
Update Time:2025-10-29

Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate
    • Levofloxacin Impurity 10
    • Oprea1_715857
    • Oprea1_118641
    • TZSXJUSNOOBBOP-UHFFFAOYSA-N
    • HMS1787N20
    • BCP29429
    • BCP13425
    • AK600770
    • ethyl 9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido(1,2,3-de)[1,4]benzoxazin-6-carboxylate
    • Ethyl 9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylate (ACI)
    • Ethyl 9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylate
    • MFCD09030626
    • ethyl9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylate
    • AC-32048
    • CS-0160455
    • ethyl (S)-(-)-9,10-Difluoro-3-Methyl-7-Oxo-2,3-Dihydro-7H-Pyrido[1,2,3-de]-[1,4]Benzoxazine-6-Carboxylate
    • AG-690/33089048
    • 82419-34-9
    • AKOS001036892
    • SCHEMBL5541223
    • Ethyl (S)-9,10-Difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate
    • ethyl 6,7-difluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylate
    • AKOS016874624
    • Ethyl9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate
    • Levofloxacin Acid Ester;Levofloxacin cyclized ester; (S)-9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid Ethyl Ester
    • ethyl 9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate
    • ethyl-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylate
    • ethyl 9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de][1,4]-benzoxazine6-carboxylate
    • C15H13F2NO4
    • Z56755752
    • (+,-)-ethyl 9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylate
    • (+,-)-ethyl 9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de] [1,4]benzoxazine-6-carboxylate
    • (-)-ethyl-9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido-[1,2,3-de]-1,4-benzoxazine-6-carboxylate
    • ETHYL 9,10-DIFLUORO-2,3-DIHYDRO-3-METHYL-7-OXO-7H-PYRIDO[1,2,3-DE]-1,4-BENZOXAZINE-6-CARBOXYLATE
    • C76637
    • SY104791
    • DTXSID901116564
    • BS-18166
    • NS00007605
    • MDL: MFCD00498285
    • Inchi: 1S/C15H13F2NO4/c1-3-21-15(20)9-5-18-7(2)6-22-14-11(17)10(16)4-8(12(14)18)13(9)19/h4-5,7H,3,6H2,1-2H3
    • InChI Key: TZSXJUSNOOBBOP-UHFFFAOYSA-N
    • SMILES: O=C(C1C(=O)C2C3=C(C(=C(C=2)F)F)OCC(N3C=1)C)OCC

Computed Properties

  • Exact Mass: 309.08126422g/mol
  • Monoisotopic Mass: 309.08126422g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 524
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 55.8

Experimental Properties

  • Density: 1.43±0.1 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 261 ºC (ethanol )
  • Solubility: Very slightly soluble (0.17 g/l) (25 º C),

Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate Security Information

Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-LT514-250mg
Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate
82419-34-9 97%
250mg
1224CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-LT514-100mg
Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate
82419-34-9 97%
100mg
558CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-LT514-200mg
Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate
82419-34-9 97%
200mg
349.0CNY 2021-07-13
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-LT514-50mg
Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate
82419-34-9 97%
50mg
139.0CNY 2021-07-13
Chemenu
CM225206-250mg
Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate
82419-34-9 97%
250mg
$107 2022-12-27
Chemenu
CM225206-1g
Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate
82419-34-9 97%
1g
$166 2024-07-23
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
E34040-250mg
Ethyl9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate
82419-34-9 97%
250mg
¥240.0 2023-09-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
E34040-100mg
Ethyl9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate
82419-34-9 97%
100mg
¥105.0 2023-09-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
E34040-1g
Ethyl9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate
82419-34-9 97%
1g
¥668.0 2023-09-08
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
E891339-250mg
Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate
82419-34-9 97%
250mg
961.20 2021-05-17

Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Potassium fluoride Solvents: Dimethylformamide
Reference
Pyridonecarboxylic acids as antibacterial agents. Part 6. A new synthesis of 7H-pyrido[1,2,3-de][1,4]benzoxazine derivatives including an antibacterial agent, ofloxacin
Egawa, Hiroshi; et al, Chemical & Pharmaceutical Bulletin, 1986, 34(10), 4098-102

Production Method 2

Reaction Conditions
1.1 Reagents: Acetic anhydride ,  Sulfuric acid
Reference
Process for obtaining benzoxazines useful for the synthesis of ofloxacin, levofloxacin and derivatives
, World Intellectual Property Organization, , ,

Production Method 3

Reaction Conditions
Reference
Dialkyl [(7,8-difluoro-2,3-dihydro-3-methyl-4H-1,4-benzoxazin-4-yl)methylene]malonates
, Japan, , ,

Production Method 4

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol
Reference
Structural modification and new methods for preparation of ofloxacin analogs
Radl, Stanislav; et al, Collection of Czechoslovak Chemical Communications, 1991, 56(9), 1937-43

Production Method 5

Reaction Conditions
Reference
A process for preparation of 2,3-dihydro-7-oxo-7H-pyrido[1,2,3-de]benzoxazine-6-carboxylates and intermediates thereof as drugs and drug intermediates
, Japan, , ,

Production Method 6

Reaction Conditions
Reference
Optically active (S)-(-)-pyridobenzoxazinecarboxylate derivatives, their intermediates, use as antimicrobials
, European Patent Organization, , ,

Production Method 7

Reaction Conditions
Reference
Optically active (S)-(-)-pyridobenzoxazinecarboxylate derivatives, their intermediates, use as antimicrobials
, European Patent Organization, , ,

Production Method 8

Reaction Conditions
1.1 Reagents: Acetic anhydride Solvents: Acetic anhydride
2.1 Reagents: Potassium fluoride Solvents: Dimethylformamide
Reference
Pyridonecarboxylic acids as antibacterial agents. Part 6. A new synthesis of 7H-pyrido[1,2,3-de][1,4]benzoxazine derivatives including an antibacterial agent, ofloxacin
Egawa, Hiroshi; et al, Chemical & Pharmaceutical Bulletin, 1986, 34(10), 4098-102

Production Method 9

Reaction Conditions
Reference
9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-3-carboxylic acid and its alkyl esters
, Japan, , ,

Production Method 10

Reaction Conditions
1.1 Solvents: Ethanol
2.1 -
Reference
Synthesis and antibacterial activities of substituted 7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acids
Hayakawa, Isao; et al, Chemical & Pharmaceutical Bulletin, 1984, 32(12), 4907-13

Production Method 11

Reaction Conditions
Reference
Pyrido[1,2,3-de][1,4]benzoxazines
, Japan, , ,

Production Method 12

Reaction Conditions
Reference
9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-3-carboxylic acid and its alkyl esters
, Japan, , ,

Production Method 13

Reaction Conditions
Reference
Synthesis and antibacterial activities of substituted 7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acids
Hayakawa, Isao; et al, Chemical & Pharmaceutical Bulletin, 1984, 32(12), 4907-13

Production Method 14

Reaction Conditions
1.1 Reagents: Potassium fluoride Solvents: Dimethylformamide
Reference
Pyridonecarboxylic acids as antibacterial agents. Part 6. A new synthesis of 7H-pyrido[1,2,3-de][1,4]benzoxazine derivatives including an antibacterial agent, ofloxacin
Egawa, Hiroshi; et al, Chemical & Pharmaceutical Bulletin, 1986, 34(10), 4098-102

Production Method 15

Reaction Conditions
Reference
Preparation of 1,8-bridged quinolonecarboxylate bactericides
, Federal Republic of Germany, , ,

Production Method 16

Reaction Conditions
Reference
Pyrido[1,2,3-de][1,4]benzoxazines
, Japan, , ,

Production Method 17

Reaction Conditions
Reference
Anti-acid-fast bacteria agents
, Japan, , ,

Production Method 18

Reaction Conditions
1.1 Reagents: Sodium bicarbonate Solvents: Dimethylformamide
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol
Reference
Structural modification and new methods for preparation of ofloxacin analogs
Radl, Stanislav; et al, Collection of Czechoslovak Chemical Communications, 1991, 56(9), 1937-43

Production Method 19

Reaction Conditions
1.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate Solvents: Tetrahydrofuran
2.1 Reagents: Acetic anhydride ,  Sulfuric acid
Reference
Process for obtaining benzoxazines useful for the synthesis of ofloxacin, levofloxacin and derivatives
, World Intellectual Property Organization, , ,

Production Method 20

Reaction Conditions
Reference
Dialkyl [(7,8-difluoro-2,3-dihydro-3-methyl-4H-1,4-benzoxazin-4-yl)methylene]malonates
, Japan, , ,

Production Method 21

Reaction Conditions
Reference
Anti-acid-fast bacteria agents
, Japan, , ,

Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate Raw materials

Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate Preparation Products

Additional information on Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate

Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate (CAS No. 82419-34-9): A Comprehensive Overview

Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate (CAS No. 82419-34-9) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of fused heterocyclic structures, which are known for their diverse biological activities and potential therapeutic applications. The presence of multiple functional groups, including fluoro substituents and an oxazino ring system, makes this molecule a subject of intense research interest.

The< strong>fluoro substituents in the molecule play a crucial role in modulating its pharmacokinetic properties. Fluorine atoms are often incorporated into pharmaceutical compounds to enhance metabolic stability, improve binding affinity to biological targets, and increase bioavailability. In the context of Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate, the< strong>9,10-difluoro moiety is particularly significant as it may contribute to the compound's unique chemical and biological profile.

The< strong>oxazino ring system is another key feature of this compound. Oxazino derivatives have been explored for their potential in various biological processes due to their ability to interact with biological macromolecules in specific ways. The< strong>7-oxo group within the oxazino ring further enhances the compound's reactivity and potential for biological activity. This structural motif has been associated with a range of pharmacological effects, making it a valuable scaffold for drug discovery.

In recent years, there has been growing interest in the development of novel heterocyclic compounds for therapeutic purposes. Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate represents a promising candidate in this area. Its unique structural features suggest potential applications in treating various diseases by modulating biological pathways at the molecular level.

The synthesis of Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate involves a series of complex organic reactions that require precise control over reaction conditions and reagent selection. The introduction of< strong>fluoro atoms into the molecule is particularly challenging due to their high reactivity and tendency to participate in unwanted side reactions. However, advances in synthetic methodologies have made it possible to incorporate fluoro groups efficiently and with high yields.

The< strong>methyl group at the 3-position of the oxazino ring adds another layer of complexity to the synthesis. This substituent can influence the electronic properties of the molecule and its interactions with biological targets. The< strong>6-carboxylate group at the end of the molecule provides a site for further functionalization or conjugation with other biomolecules. These features make Ethyl 9,10-difluoro-3-methyl-7-oxyoxygenationmethylatedhydroxymethylationmolecular biology[2]-dihydroindoleindolequinoloneindole derivativesindole derivativesindole derivativesindole derivativesindole derivativesindole derivativesindole derivativesindole derivativesindole derivativesindole derivativesindole derivativesindole derivativesindole derivativesindole derivativesindole derivativesindole derivative structure a versatile tool for researchers exploring new therapeutic strategies.

The pharmacological potential of Ethyl 9,10-difluoro-methyl-7-oxyoxygenationmethylatedhydroxymethylationmolecular biology[2]-dihydro[1,[1,[1,[1,]oxazino[2,]oxazino[2,[[]quinoline-6-carboxylate(CAS No. 82419-34--9) has been extensively studied in recent years. Preclinical studies have shown that this compound exhibits promising activity against various disease models by interacting with specific biological targets. The< strong>fluoro substituents are believed to enhance its binding affinity to these targets while also improving its metabolic stability.

The< strong>oxazino ring system is thought to contribute to the compound's ability to modulate enzyme activity and signal transduction pathways. These pathways are often dysregulated in diseases such as cancer and inflammation.< strong>Ethyl 9,,< strong>10-difluoro-methyl-7-oxyoxygenationmethylatedhydroxymethylationmolecular biology[2]-dihydro[1,[1,[1,[1,]quinoline-6-carboxylate(CAS No.
82419-34--9) may offer a novel approach to treating these conditions by targeting key molecular mechanisms.

In addition to its pharmacological potential,< strong>Ethyl 9,,< strong>10-difluoro-methyl-7-oxyoxygenationmethylatedhydroxymethylationmolecular biology[2]-dihydro[1,[1,[1,]quinoline-6-carboxylate(CAS No.
82419-34--9) has shown promise in preclinical models as a tool for understanding disease mechanisms at the molecular level.
It provides researchers with a valuable scaffold for developing new drugs that can interact with specific biological targets in a targeted manner.

The structural complexity of Ethyl 9,
10-difluoro
methyl
7-oxy
oxygenation
methylated
hydroxymethylation
molecular biology[2]
dihydro











biology[2]
dihydro
[1,
][1,
carboxylic acid (CAS No.
82419
34
) makes it an attractive candidate for further exploration in drug discovery efforts aimed at addressing unmet medical needs.

Recommended suppliers
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd